molecular formula C7H13NO2 B13318733 Methyl 3-(azetidin-3-yl)propanoate

Methyl 3-(azetidin-3-yl)propanoate

Cat. No.: B13318733
M. Wt: 143.18 g/mol
InChI Key: WYTTYBVDLXBTMU-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)propanoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azetidin-3-yl)propanoate typically involves the reaction of azetidine with methyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of methyl acrylate to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(azetidin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(azetidin-3-yl)acetate
  • Methyl 3-(azetidin-3-yl)butanoate
  • Methyl 3-(azetidin-3-yl)pentanoate

Uniqueness

Methyl 3-(azetidin-3-yl)propanoate is unique due to its specific structure, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 3-(azetidin-3-yl)propanoate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)3-2-6-4-8-5-6/h6,8H,2-5H2,1H3

InChI Key

WYTTYBVDLXBTMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CNC1

Origin of Product

United States

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